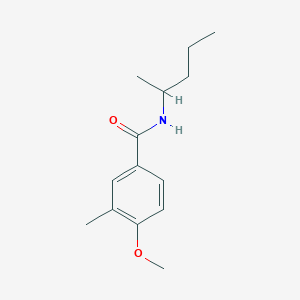
4-methoxy-3-methyl-N-(1-methylbutyl)benzamide
Vue d'ensemble
Description
4-methoxy-3-methyl-N-(1-methylbutyl)benzamide, also known as MMMP, is a chemical compound that has been extensively researched due to its potential applications in various fields. MMMP is a member of the benzamide family and is commonly used in scientific research as a tool to study the effects of dopamine D2 receptors in the brain.
Mécanisme D'action
4-methoxy-3-methyl-N-(1-methylbutyl)benzamide acts as a competitive antagonist of dopamine D2 receptors, which are primarily located in the brain. By blocking these receptors, 4-methoxy-3-methyl-N-(1-methylbutyl)benzamide can alter the activity of dopamine in the brain, which can have various effects on behavior and physiology. The exact mechanism of action of 4-methoxy-3-methyl-N-(1-methylbutyl)benzamide is still being studied, but it is believed to involve the inhibition of dopamine release and the modulation of dopamine receptor signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methoxy-3-methyl-N-(1-methylbutyl)benzamide depend on the specific experimental conditions and the dose used. In general, 4-methoxy-3-methyl-N-(1-methylbutyl)benzamide has been shown to reduce the activity of dopamine neurons in the brain, which can lead to changes in behavior and physiology. 4-methoxy-3-methyl-N-(1-methylbutyl)benzamide has also been shown to have effects on other neurotransmitter systems, including serotonin and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methoxy-3-methyl-N-(1-methylbutyl)benzamide in lab experiments is its high selectivity for dopamine D2 receptors, which allows for more precise manipulation of these receptors compared to other compounds. However, one limitation is that 4-methoxy-3-methyl-N-(1-methylbutyl)benzamide has a relatively short half-life, which can make it difficult to use in certain experiments. Additionally, the effects of 4-methoxy-3-methyl-N-(1-methylbutyl)benzamide can vary depending on the dose used, which can make it challenging to interpret results.
Orientations Futures
There are many potential future directions for research on 4-methoxy-3-methyl-N-(1-methylbutyl)benzamide. One area of interest is the development of new compounds that are more potent and selective than 4-methoxy-3-methyl-N-(1-methylbutyl)benzamide. Another area of research is the use of 4-methoxy-3-methyl-N-(1-methylbutyl)benzamide in animal models of disease, such as Parkinson's disease and schizophrenia. Additionally, there is ongoing research on the role of dopamine D2 receptors in various physiological and pathological conditions, which could lead to new applications for 4-methoxy-3-methyl-N-(1-methylbutyl)benzamide in the future.
Conclusion
In conclusion, 4-methoxy-3-methyl-N-(1-methylbutyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its high selectivity for dopamine D2 receptors makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. While there are limitations to its use in lab experiments, there are many potential future directions for research on 4-methoxy-3-methyl-N-(1-methylbutyl)benzamide that could lead to new insights into the function of dopamine receptors in the brain.
Applications De Recherche Scientifique
4-methoxy-3-methyl-N-(1-methylbutyl)benzamide has been widely used as a research tool to study the effects of dopamine D2 receptors in the brain. It has been shown to be a potent and selective antagonist of dopamine D2 receptors, which makes it useful for studying the role of these receptors in various physiological and pathological conditions. 4-methoxy-3-methyl-N-(1-methylbutyl)benzamide has also been used in studies related to drug addiction, schizophrenia, and Parkinson's disease.
Propriétés
IUPAC Name |
4-methoxy-3-methyl-N-pentan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-6-11(3)15-14(16)12-7-8-13(17-4)10(2)9-12/h7-9,11H,5-6H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQNHXOKTVCWKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=C(C=C1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-(pentan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-({2-cyano-3-[4-methoxy-3-(methoxymethyl)phenyl]acryloyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4777365.png)
![2-(2-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4777371.png)
![N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]isonicotinamide](/img/structure/B4777379.png)

![2,2-dichloro-N'-[1-(3-chlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4777398.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B4777399.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B4777406.png)
![N-butyl-2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4777419.png)
![methyl 3-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4777433.png)
![methyl 3-[({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4777439.png)

![1-phenyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4777448.png)